molecular formula C6H3Cl3INO B045718 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone CAS No. 72652-33-6

2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone

Cat. No. B045718
CAS RN: 72652-33-6
M. Wt: 338.4 g/mol
InChI Key: PAVKKFAIAQPCRG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrole derivatives, including compounds similar to 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone, often involves multi-component coupling reactions catalyzed by natural or synthetic catalysts. For instance, Louroubi et al. (2019) synthesized a new penta-substituted pyrrole derivative through a one-pot four-component coupling reaction, showcasing the complexity and versatility of synthesizing such compounds (Louroubi et al., 2019).

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is often characterized using spectroscopic techniques such as NMR, FT-IR, and X-ray diffraction. Studies like the one by Louroubi et al. (2019) employ these methods to confirm the structure of synthesized compounds, revealing intricate details about their molecular framework and providing a basis for further theoretical studies (Louroubi et al., 2019).

Chemical Reactions and Properties

Pyrrole derivatives engage in various chemical reactions, including cyclization and coupling reactions, to form complex structures with unique properties. Zhang et al. (2015) described an iron-catalyzed intramolecular C(sp(2))-N cyclization of 1-(N-arylpyrrol-2-yl)ethanone O-acetyl oximes, leading to pyrrolo[1,2-a]quinoxaline derivatives, demonstrating the reactivity and functional versatility of these compounds (Zhang et al., 2015).

Scientific Research Applications

Synthesis of Complex Compounds

  • 2,2,2-Trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone is used in the synthesis of complex compounds, such as dimethyl 1-(trifluoromethyl)-3H-pyrrolizine-2,3-dicarboxylate, through one-pot condensation with phosphorus compounds (Kalantari et al., 2006).

DNA-Cleaving Metal Complexes

  • This compound aids in the synthesis of polyether‐tethered pyrrole‐polyamide dimers, which, when complexed with metals, can efficiently cleave DNA. The CuII complex of such a dimer shows significant catalytic activity (Zhou et al., 2012).

Corrosion Inhibition

  • A derivative of this compound, synthesized in a one-pot reaction, demonstrates significant inhibition efficiency on steel surfaces, indicating its potential application in corrosion protection (Louroubi et al., 2019).

Reactivity and Structural Studies

  • The compound is central to the study of the reactivities and structures of fluoromethylated-pyrrol derivatives. Such studies involve quantum mechanical modeling to understand their vibrational properties (Cataldo et al., 2014).

Synthesis of Substituted Pyrroles

  • It plays a role in the synthesis of highly substituted pyrroles using nano copper oxide, offering a method with excellent yields and easy work-up (Saeidian et al., 2013).

Electrochromic Applications

  • This compound is involved in synthesizing new monomers for electrochromic devices, demonstrating its utility in materials science and engineering (Ak et al., 2006).

properties

IUPAC Name

2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl3INO/c7-6(8,9)5(12)4-1-3(10)2-11-4/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVKKFAIAQPCRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1I)C(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80470560
Record name 2,2,2-Trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone

CAS RN

72652-33-6
Record name 2,2,2-Trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethan-1-one
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Synthesis routes and methods I

Procedure details

2,2,2-Trichloro-1-(1H-pyrrol-2-yl)-ethanone 57b (32 g, 151.8 mmol) was dissolved in 250 mL of dichloromethane followed by dropwise addition of a solution of iodine monochloride (25 g, 153 mmol) in 125 mL of dichloromethane. Upon completion of the addition, the reaction mixture was stirred at room temperature for 2 hours. The reaction was monitored by TLC until the disappearance of the starting materials. The mixture was washed with saturated aqueous sodium carbonate, aqueous sodium thiosulfate (2 M) and saturated brine successively, dried over anhydrous magnesium sulfate, filtered to remove the drying agent and concentrated under reduced pressure. The residue was purified by silica gel column chromatography to obtain the title compound 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)-ethanone 57c (47 g, yield 92%) as a yellow solid.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere to a cold (0° C.) suspension of 2,2,2-Trichloro-1(1H-pyrrol-2-yl)ethanone (21.1 g, 99.3 mmol) and silver trifluoroacetate (23.2 g, 105 mmol) in chloroform was added iodine (25.4 g, 100 mmol) portionwise over 10 minutes. The mixture was allowed to warm to room temperature and stirred for 2 hours. This was filtered through celite and washed with chloroform. The organic phase was washed sequentially with 5% Na2S2O5, water, brine, dried (MgSO4) and filtered. Evaporation and trituration with 80% hexane/ether (80 mL) gave the title compound as a white solid (25.5 g, 78% yield), mp 140° C., 1H NMR (400 MHZ, CDCl3) δ 7.2 (m, 2H), 7.4 (m, 1H), (9.5 (bs, 1H), MS m/e (M+H)+ 339.
Quantity
21.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
23.2 g
Type
catalyst
Reaction Step One
Quantity
25.4 g
Type
reactant
Reaction Step Two
Yield
78%

Synthesis routes and methods III

Procedure details

8.4 g (39.5 mmol) of 2-trichloroacetylpyrrole and 100 ml of chloroform were introduced into a three-necked flask under a stream of nitrogen and 8.6 g (39.5 mmol) of silver trifluoroacetate and 10.16 g (39.5 mmol) of iodine were added successively. Stirring was carried out at room temperature for one hour and the reaction mixture was poured into ice and extracted with dichloromethane. The organic phase was separated by settling, dried over magnesium sulfate and evaporated. The residue obtained was triturated in hexane and filtered. 8.2 g (61%) of the expected compound, with a melting point of 118°-119° C., were recovered.
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
10.16 g
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Iodine (1.2 g, 4.7 mmol) was added portion wise to a solution of 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone (1 g, 4.7 mmol) and silver trifluoroacetate (1.1 g, 5 mmol) in dry dichloromethane (24 mL), cooled to 0° C. The reaction mixture was allowed to warm up slowly to 18° C. (water bath) and stirred at the same temperature for 5 h. The solid was filtered, the organic phase washed with Na2S2O5 (5% aq. solution) until decoloration occurs and finally washed with H2O (1×20 mL). The organic phase was dried over Na2SO4 and filtered through a plough of SiO2 (hexane-EtOAc 4:1), to obtain compound 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone (IX) as an off-white solid (1.49 g, 94% yield).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone
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Reactant of Route 4
2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone
Reactant of Route 5
2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone
Reactant of Route 6
2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone

Citations

For This Compound
2
Citations
F Casuscelli, E Ardini, N Avanzi, E Casale… - Bioorganic & medicinal …, 2013 - Elsevier
A novel series of PIM inhibitors was derived from a combined effort in natural product-inspired library generation and screening. The novel pyrrolo[1,2-a]pyrazinones initial hits are …
Number of citations: 35 www.sciencedirect.com
R Arban, F Bianchi, A Buson, S Cremonesi… - Bioorganic & medicinal …, 2010 - Elsevier
Novel series of pyrrole-pyrazinone and pyrazole-pyrazinone have been identified as potent and selective Vasopressin 1b receptor antagonists. Exploration of the substitution pattern …
Number of citations: 46 www.sciencedirect.com

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